Human OCT1 Inhibition Profile for 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
The compound was evaluated in a binding assay for human organic cation transporter 1 (OCT1), where it exhibited an IC50 of 138,000 nM [1]. This level of inhibition is extremely weak and is not considered pharmacologically relevant. Crucially, no comparator data for closely related analogs (e.g., 1-(3-fluoropyridine-4-carbonyl)piperazine or 3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide) were identified in the same assay. Therefore, this data point serves only to indicate a general lack of off-target liability at OCT1 and cannot be used to claim differentiation.
| Evidence Dimension | Inhibition of human OCT1 |
|---|---|
| Target Compound Data | IC50 = 1.38E+5 nM |
| Comparator Or Baseline | No comparator data available in the same assay |
| Quantified Difference | Not calculable |
| Conditions | HEK293 cells, ASP+ substrate uptake, microplate reader analysis |
Why This Matters
This single available data point is insufficient for procurement decisions and highlights a critical data gap for this compound.
- [1] BindingDB. PrimarySearch_ki for monomer ID 50241341. IC50 data for human OCT1 inhibition. Accessed via https://w.bindingdb.org. View Source
